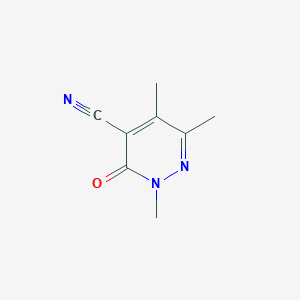
4-Methylcyclohexane-1-thiol
Descripción general
Descripción
4-Methylcyclohexane-1-thiol is an organic compound with the molecular formula C7H14S. It is a thiol derivative of cyclohexane, characterized by the presence of a methyl group at the fourth position and a thiol group at the first position. This compound is known for its strong odor and is used in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylcyclohexane-1-thiol can be synthesized through several methods. One common approach involves the free-radical reaction of cyclohexane using carbon disulfide as a sulfur source . Another method includes the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst . Additionally, it can be obtained by the addition of hydrogen sulfide to cyclohexene in the presence of nickel sulfide .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of cyclohexanone with hydrogen sulfide over a metal sulfide catalyst. This method is favored due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylcyclohexane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Oxidation of this compound typically yields sulfoxides or sulfones.
Reduction: Reduction reactions may produce cyclohexane derivatives.
Substitution: Substitution reactions can result in various substituted cyclohexane derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methylcyclohexane-1-thiol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In biological research, it can be used to study thiol-based biochemical processes.
Medicine: Although not widely used in medicine, it can serve as a model compound for studying thiol-containing drugs.
Mecanismo De Acción
The mechanism of action of 4-Methylcyclohexane-1-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group is highly reactive and can form disulfide bonds, undergo oxidation, and participate in nucleophilic substitution reactions. These reactions are crucial in biochemical processes and industrial applications .
Comparación Con Compuestos Similares
Cyclohexanethiol: Similar to 4-Methylcyclohexane-1-thiol but lacks the methyl group at the fourth position.
1-Methylcyclohexane-1-thiol: Another similar compound with the methyl group at the first position instead of the fourth.
Uniqueness: this compound is unique due to the presence of both a methyl group and a thiol group on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
IUPAC Name |
4-methylcyclohexane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGRMXYSBUHFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene](/img/structure/B3274197.png)


![(3R,3Ar,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-[(2S)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B3274214.png)
